molecular formula C17H19N3O2 B2892266 1-[6-(2-METHYLPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-3-CARBOXYLIC ACID CAS No. 1284048-95-8

1-[6-(2-METHYLPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-3-CARBOXYLIC ACID

Cat. No.: B2892266
CAS No.: 1284048-95-8
M. Wt: 297.358
InChI Key: SOMFYUASLISYKQ-UHFFFAOYSA-N
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Description

1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a 2-methylphenyl group at position 6 and a piperidine-3-carboxylic acid moiety at position 3. Pyridazine-based compounds are often explored for their pharmacological relevance, particularly in targeting enzymes or receptors due to their hydrogen-bonding capabilities and aromatic stacking interactions.

Properties

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-5-2-3-7-14(12)15-8-9-16(19-18-15)20-10-4-6-13(11-20)17(21)22/h2-3,5,7-9,13H,4,6,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMFYUASLISYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor such as 2-methylbenzaldehyde, the pyridazine ring can be formed through a series of condensation reactions with hydrazine derivatives.

    Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions involving appropriate amine precursors.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine or piperidine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, under various solvents and temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : Trifluoromethyl and methoxy groups enhance lipophilicity and metabolic stability, while fluorine improves electronegativity.
  • Heterocycle Impact : Pyridazine offers two adjacent nitrogen atoms for hydrogen bonding, whereas pyrimidine provides a larger π-system for stacking interactions.
  • Carboxylic Acid Position : The 3-carboxyl isomer generally exhibits higher solubility due to reduced steric hindrance compared to 4-carboxyl analogs.

Biological Activity

The compound 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a piperidine ring attached to a pyridazine moiety, along with a 2-methylphenyl group. Its IUPAC name is N-[4-(dimethylamino)phenyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide . The molecular formula is C25H29N5OC_{25}H_{29}N_5O with a molecular weight of approximately 429.53 g/mol.

Properties Table

PropertyValue
Molecular FormulaC₁₇H₁₉N₃O₂
Molecular Weight285.35 g/mol
CAS Number1119453-12-1
SolubilitySoluble in DMSO and ethanol

The biological activity of 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid can be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to several biological effects, such as:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
  • Neuroprotective Effects : It has been observed to exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems.

Case Studies

  • Antitumor Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key kinases involved in tumor growth .
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies showed that it reduced reactive oxygen species (ROS) levels in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparison with other compounds possessing similar structural features reveals unique aspects of 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid :

Compound NameTarget ActivityReference
N6-methyl-N6-[(3,4,5-trimethoxyphenyl)methyl]...DHFR Inhibitor
6-(2,6-dichlorophenyl)-8-methyl-2-[(oxan-4-yl)...Kinase Activity
1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine...Antitumor and NeuroprotectiveCurrent Study

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